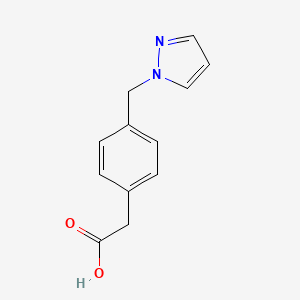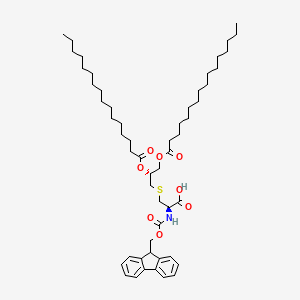
Fmoc-Cys((R)-2,3-di(palmitoyloxy)-propyl)-OH
Descripción general
Descripción
“Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH” is a modified amino acid used in peptide synthesis. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a protective group used in solid-phase peptide synthesis . It is known for its hydrophobicity and aromaticity, which promote the assembly of building blocks .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of peptides with this modified amino acid typically involve the coupling of Fmoc-protected amino acids on a safety catch sulfonamide resin . The Fmoc group is then removed, and an excess of the next amino acid is introduced .Aplicaciones Científicas De Investigación
Peptide Synthesis
Fmoc-based compounds are widely used in Solid Phase Peptide Synthesis (SPPS), a method for the production of peptides . This method is particularly useful when larger quantities of peptides are needed for studies such as biological tests, NMR structural research, or interaction studies between peptides and other molecules .
Drug Development
Peptides are important objects for the development of new drugs . The ability to synthesize specific peptides using Fmoc-based compounds can aid in the discovery and development of new therapeutic agents.
Development of Epitope-Specific Antibodies
Synthetic peptides have been used in the development of epitope-specific antibodies . These antibodies can be used in various diagnostic and therapeutic applications.
Cell Signaling Studies
Peptides play a crucial role in cell signaling . The ability to synthesize specific peptides can aid in the study of cell signaling pathways and mechanisms.
Biomarker Discovery
Synthetic peptides can be used in the discovery of biomarkers for various diseases . These biomarkers can be used for disease diagnosis, prognosis, and therapeutic monitoring.
Materials Science
Peptides are becoming increasingly important in materials science due to their self-assembling properties . Fmoc-based compounds can be used to synthesize specific peptides for use in the development of new materials.
Mecanismo De Acción
Target of Action
Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH is a derivative of cysteine, an amino acid, and is used in the synthesis of peptides . The primary targets of this compound are peptide chains where it is incorporated during the synthesis process .
Mode of Action
The compound interacts with its targets through a process known as Fmoc-based solid phase peptide synthesis (SPPS) . This process involves the stepwise addition of amino acids to a growing peptide chain, which is attached to a solid support . The Fmoc group of the compound serves as a temporary protecting group for the amino group during the synthesis . It is removed before the addition of the next amino acid residue .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the synthesis of peptide chains . The compound, being a derivative of cysteine, can be incorporated into peptide chains during synthesis . This can affect the structure and function of the resulting peptides .
Pharmacokinetics
As a compound used in peptide synthesis, the pharmacokinetics of Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH would largely depend on the properties of the final peptide product . Factors such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by the peptide’s structure, size, charge, and other characteristics .
Result of Action
The result of the compound’s action is the formation of peptide chains with specific sequences . These peptides can have various biological activities depending on their sequence and structure . The successful synthesis of peptide chains can be confirmed by various analytical techniques .
Action Environment
The action of Fmoc-Cys(®-2,3-di(palmitoyloxy)-propyl)-OH is influenced by the conditions under which peptide synthesis is carried out . Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of peptide synthesis . The stability of the compound can also be affected by these factors .
Direcciones Futuras
Propiedades
IUPAC Name |
(2R)-3-[(2R)-2,3-di(hexadecanoyloxy)propyl]sulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H83NO8S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-50(55)60-39-43(62-51(56)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2)41-63-42-49(52(57)58)54-53(59)61-40-48-46-35-31-29-33-44(46)45-34-30-32-36-47(45)48/h29-36,43,48-49H,3-28,37-42H2,1-2H3,(H,54,59)(H,57,58)/t43-,49+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJKCVLFJLXANK-MDZGPYHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)CCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H83NO8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
894.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Cys((R)-2,3-di(palmitoyloxy)-propyl)-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



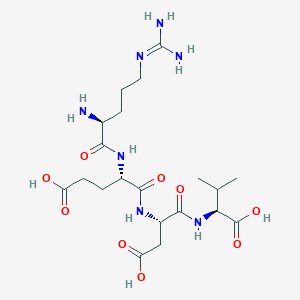
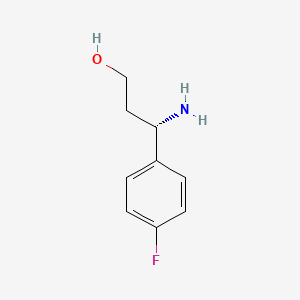
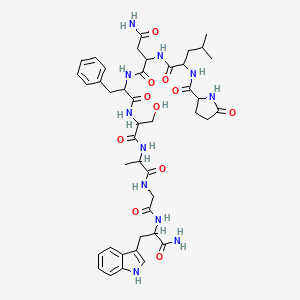
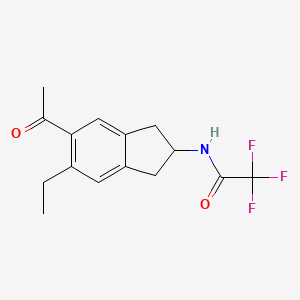
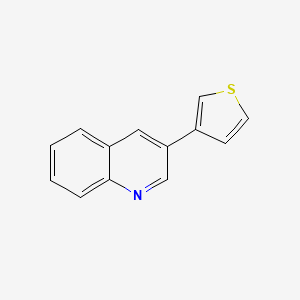
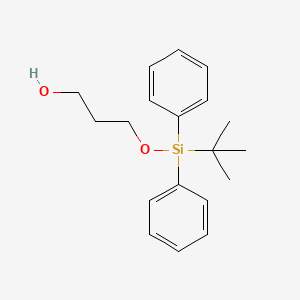
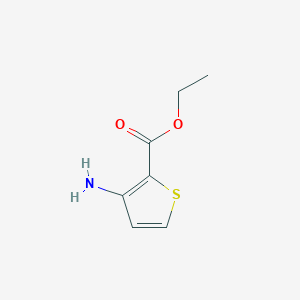

![[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid](/img/structure/B1336638.png)
